2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide is a complex organic compound that features a combination of fluorine, furan, and pyrrolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorophenol with chloroacetyl chloride to form 2-(4-fluorophenoxy)acetyl chloride. This intermediate is then reacted with 2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the acetamide moiety can produce the corresponding amine.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential in treating various diseases, although further research is needed to confirm its efficacy and safety.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further studies are needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound shares the furan moiety and is used as a flavoring agent in the food industry.
Fluorine Compounds: Compounds containing fluorine, such as fluorobenzenes, exhibit similar chemical properties due to the presence of the fluorine atom.
Uniqueness
2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide is unique due to its combination of fluorine, furan, and pyrrolidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21FN2O3 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C18H21FN2O3/c19-14-5-7-15(8-6-14)24-13-18(22)20-12-16(17-4-3-11-23-17)21-9-1-2-10-21/h3-8,11,16H,1-2,9-10,12-13H2,(H,20,22) |
InChI Key |
OUXQMOVVLSSSFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=CO3 |
Origin of Product |
United States |
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